

Quantitative Data on Pyrimidinedione Inhibitors

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Compound Focus: Mt KARI-IN-2

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The table below summarizes the inhibitory activity ($K_{i,app}$) of selected compounds against MtKARI and their antimycobacterial activity (MIC against MtH37Rv) [1].

Compound	MtKARI $K_{i,app}$ (μM)	MtH37Rv MIC (μM)
1f	0.05 ± 0.005	12.7
1a	0.30 ± 0.04	27.4
1b	0.36 ± 0.05	20.4
1c	0.37 ± 0.03	46.38
1d	1.01 ± 0.14	47.39
1e	1.06 ± 0.14	65.43

Experimental Protocols & Key Findings

Based on the study, here are the core methodologies and insights relevant for researchers:

- Inhibition Kinetics:** The study determined $K_{i,app}$ values using enzyme kinetics assays. A key finding is that the most potent inhibitor, **1f**, acts as a **competitive but time-dependent inhibitor** for both the substrate (2-acetolactate, AL) and the cofactor (NADPH) against the class I MtKARI [1].

- **Structural Biology:** The binding mode was elucidated by solving the crystal structure of a close homolog, *Staphylococcus aureus* KARI (SaKARI), in complex with inhibitor **1f**, Mg^{2+} , and NADPH. This structure illustrated the dual competition with both AL and NADPH [1].
- **Whole-Cell Activity:** Antibacterial activity was assessed by determining the **Minimum Inhibitory Concentration (MIC)** against the virulent *Mycobacterium tuberculosis* strain H37Rv [1].
- **Critical Structural Insight:** The three oxygen atoms in the inhibitor's heterocyclic ring are crucial for binding, as they coordinate directly with the two Mg^{2+} ions in the enzyme's active site. Modifications to other parts of the molecule can significantly impact potency [1].

Potential Experimental Issues & Insights

While not framed as FAQs, the research highlights several points that could lead to experimental challenges:

- **Cofactor Competition is Key:** A major insight is that successful inhibitors compete for the NADPH binding site, not just the substrate site. This differs from older, transition-state mimics and may be critical for effectiveness in cells where substrate accumulation can be an issue [1].
- **Time-Dependent Inhibition:** Be aware that the inhibition mechanism for compound **1f** is time-dependent. This kinetic characteristic should be factored into the design and interpretation of your enzyme assays [1].
- **Species-Selectivity:** Inhibitor properties can vary between KARI classes. For example, compound **1f** exhibits time-dependent inhibition for the bacterial (class I) enzyme but not for the plant (class II) KARI from *Oryza sativa* [1]. Always confirm the activity profile for your specific target.

KARI Enzyme Context

The following diagram summarizes the role of KARI in the biosynthesis pathway of branched-chain amino acids (BCAAs).

1. A Ketol-Acid Reductoisomerase Inhibitor That Has ... [pmc.ncbi.nlm.nih.gov]

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